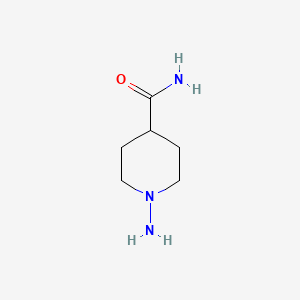

4-Carbamoyl-aminopiperidine

Description

Overview of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical science. researchgate.net Its prevalence is underscored by its presence in a multitude of FDA-approved drugs and natural alkaloids. researchgate.netpharmaceutical-business-review.com The success of the piperidine scaffold in drug design can be attributed to several key factors. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. Furthermore, the nitrogen atom can act as a basic center, influencing the compound's solubility and ability to form salt derivatives, which are important pharmaceutical properties.

The introduction of piperidine scaffolds into small molecules can beneficially modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net Piperidine derivatives have demonstrated a wide spectrum of biological activities, including applications as analgesics, antipsychotics, antihistamines, and anti-cancer agents. researchgate.net This versatility makes the piperidine framework a "privileged structure," a term used in medicinal chemistry to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets. mdpi.com

Table 1: Examples of Marketed Drugs Featuring a Piperidine Scaffold Data derived from reviews on piperidine-based drug discovery. researchgate.netresearchgate.net

| Drug | Therapeutic Class |

|---|---|

| Ritalin (Methylphenidate) | CNS Stimulant |

| Risperdal (Risperidone) | Antipsychotic |

| Fentanyl | Opioid Analgesic |

| Claritin (Loratadine) | Antihistamine |

| Aricept (Donepezil) | Alzheimer's Disease Treatment |

Significance of 4-Aminopiperidine (B84694) Core in Advanced Chemical Synthesis

Within the broad family of piperidine derivatives, the 4-aminopiperidine (4-AP) core serves as a particularly valuable and versatile building block in advanced chemical synthesis. evitachem.com This substructure offers two distinct points for chemical modification: the secondary amine within the piperidine ring and the primary amino group at the 4-position. This dual functionality allows for the systematic and controlled construction of complex molecular libraries.

The differential reactivity of the two nitrogen atoms is a key feature exploited by synthetic chemists. ubbcluj.ro For instance, the ring nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective reactions to be carried out on the exocyclic amino group. nih.gov Subsequently, the protecting group can be removed to allow for further functionalization of the ring nitrogen. This strategic approach is fundamental to creating diverse derivatives for structure-activity relationship (SAR) studies. nih.gov

The 4-aminopiperidine core has been integral to the synthesis of compounds targeting a wide array of biological processes. Research has demonstrated its utility in developing novel antifungal agents, cognition enhancers, and inhibitors of viral assembly. nih.govmdpi.comnih.gov For example, a high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C Virus (HCV) proliferation by disrupting the assembly and release of infectious particles. nih.gov In another area, modifying the 4-aminopiperidine scaffold led to the discovery of potent cognition-enhancing drugs in preclinical models. nih.gov Its ability to serve as a scaffold for creating compounds with diverse pharmacological profiles highlights its importance in modern drug discovery. mdpi.comacs.org

Table 2: Selected Research Applications of the 4-Aminopiperidine Core This table summarizes findings from various research papers on 4-aminopiperidine derivatives.

| Research Area | Key Finding | Reference |

|---|---|---|

| Antifungal Agents | Synthesis of 4-aminopiperidines targeting ergosterol (B1671047) biosynthesis showed promising activity against clinically relevant fungal isolates. | mdpi.com |

| Antiviral (HCV) | A 4-aminopiperidine scaffold was identified and optimized for the inhibition of Hepatitis C Virus assembly and release. | nih.gov |

| Cognition Enhancement | Analogues based on the 4-aminopiperidine structure demonstrated high potency in enhancing cognition in mouse passive avoidance tests. | nih.gov |

| Pain Management | Derivatives were synthesized and evaluated as N-type calcium channel blockers for activity against nociceptive and neuropathic pain. | acs.org |

| Antiprotozoal Agents | Tetrazole-quinolines linked by a 4-aminopiperidine moiety showed promising activity against Plasmodium falciparum. | nih.gov |

Historical Context and Evolution of Research on 4-Carbamoyl-aminopiperidine Related Compounds

The scientific interest in this compound is a product of the logical evolution of research on the 4-aminopiperidine scaffold. The history is not one of a single discovery but rather a progressive exploration of how different functional groups attached to the 4-amino position can modulate a compound's properties and biological activity.

Early research focused on establishing the 4-aminopiperidine core as a reliable building block for various therapeutic targets. nih.govacs.org Synthetic chemists developed numerous methods to create libraries of compounds by attaching different alkyl and acyl groups to the nitrogen atoms of the 4-AP core. nih.govacs.org For example, research into N-type calcium channel blockers involved decorating both nitrogen atoms of the 4-aminopiperidine scaffold with various alkyl and acyl moieties. acs.org Similarly, a medicinal chemistry campaign to optimize HCV inhibitors involved a broad exploration of functionality by coupling various electrophiles to the exocyclic amine of a protected 4-aminopiperidine intermediate. nih.gov

The evolution towards more complex functionalities like the carbamoyl (B1232498) group (–C(=O)NH₂) represents a strategic step in drug design. The carbamoyl moiety can act as a hydrogen bond donor and acceptor, potentially improving binding affinity to target proteins and influencing solubility. The exploration of related structures laid the groundwork for the specific interest in this compound. For instance, studies have been conducted on quinolines bearing a carbamoyl group that are linked to a piperidine ring, and on piperidine derivatives where a carbamoyl group is part of a larger substituent at the 4-position. nih.govmolport.com The synthesis of compounds like "Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate" demonstrates the chemical feasibility and interest in incorporating a carbamoyl group directly onto the 4-position of the piperidine ring system. evitachem.com This progression reflects a refinement in the field, moving from simple substitutions to the incorporation of more complex, functional-group-rich moieties to fine-tune the pharmacological profile of the 4-aminopiperidine scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

1-aminopiperidine-4-carboxamide |

InChI |

InChI=1S/C6H13N3O/c7-6(10)5-1-3-9(8)4-2-5/h5H,1-4,8H2,(H2,7,10) |

InChI Key |

XBOCMRIDGWVTQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Approaches for 4 Carbamoyl Aminopiperidine and Its Derivatives

Classical and Conventional Synthetic Routes to 4-Aminopiperidine (B84694) Scaffolds

Traditional synthetic approaches to 4-aminopiperidine scaffolds often prioritize efficiency, scalability, and the use of readily available starting materials. These methods have been foundational in medicinal chemistry for the production of a wide variety of piperidine-based compounds.

Reductive Amination Strategies from Piperidones

Reductive amination is a cornerstone of amine synthesis and is widely employed for the preparation of 4-aminopiperidines from corresponding 4-piperidone (B1582916) precursors. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the piperidone and an amine, followed by in-situ reduction to the desired aminopiperidine. A variety of reducing agents can be employed, with the choice often depending on the specific substrate and desired reaction conditions.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The selection of the reducing agent is critical; for instance, NaBH₃CN is particularly effective under mildly acidic conditions where the iminium ion is readily formed and preferentially reduced.

| Precursor | Amine Source | Reducing Agent | Product | Reference |

| N-Boc-4-piperidone | 3,4-dichloroaniline | NaBH(OAc)₃ | N-(3,4-dichlorophenyl)-N-(tert-butoxycarbonyl)piperidin-4-amine | N/A |

| N-benzyl-4-piperidone | Ammonia (B1221849) | H₂, Pd/C | 4-amino-N-benzylpiperidine | N/A |

| 4-piperidone hydrochloride | Various primary amines | NaBH(OAc)₃ | N-substituted-4-aminopiperidines | N/A |

Acylation and Sulfonylation Procedures

The amino group at the 4-position of the piperidine (B6355638) ring provides a convenient handle for further functionalization through acylation and sulfonylation reactions. These reactions are fundamental in creating a diverse library of derivatives with varied electronic and steric properties.

Acylation is typically achieved by reacting the 4-aminopiperidine with an acylating agent such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acidic byproduct. Common bases include triethylamine (B128534) or pyridine. The resulting amide bond is generally stable and plays a significant role in the biological activity of many compounds.

Sulfonylation involves the reaction of the 4-aminopiperidine with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, again in the presence of a base. This reaction forms a sulfonamide linkage, which is a key functional group in a wide range of pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its metabolic stability. sigmaaldrich.com

| Starting Material | Reagent | Product Type |

| 4-Aminopiperidine derivative | Acetyl chloride | Acetamide derivative |

| 4-Aminopiperidine derivative | Benzoic anhydride | Benzamide derivative |

| 4-Aminopiperidine derivative | Methanesulfonyl chloride | Methanesulfonamide derivative |

| 4-Aminopiperidine derivative | p-Toluenesulfonyl chloride | Tosylamide derivative |

Strecker Synthesis Approaches

The Strecker synthesis, a classic method for the preparation of α-amino acids, can be adapted for the synthesis of 4-amino-4-cyanopiperidines, which are versatile intermediates. masterorganicchemistry.comwikipedia.org The reaction typically involves a three-component condensation of a piperidone, a cyanide source (such as potassium cyanide or trimethylsilyl (B98337) cyanide), and an amine source (like ammonia or a primary amine). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

The mechanism proceeds through the initial formation of an imine from the piperidone and the amine. Subsequent nucleophilic attack of the cyanide ion on the iminium ion generates the α-aminonitrile product. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org Hydrolysis of the nitrile group can then furnish the corresponding 4-amino-4-carboxypiperidine. A notable example involves the Strecker-like condensation of N-benzyl-4-piperidone with aniline (B41778) and trimethylsilyl cyanide to produce 4-anilino-1-benzylpiperidine-4-carbonitrile. researchgate.net

Multi-Step Synthesis from N-Benzyl-4-piperidone and Related Precursors

N-Benzyl-4-piperidone is a widely utilized and commercially available starting material for the synthesis of various 4-aminopiperidine derivatives. The benzyl (B1604629) group serves as a convenient protecting group for the piperidine nitrogen, which can be readily removed at a later stage via catalytic hydrogenation.

A common synthetic sequence involves the conversion of N-benzyl-4-piperidone to an oxime by reaction with hydroxylamine (B1172632) hydrochloride. Subsequent reduction of the oxime, for instance with lithium aluminum hydride or catalytic hydrogenation, yields 4-amino-N-benzylpiperidine. The amino group can then be protected, for example with a Boc group, followed by debenzylation to afford the versatile N-H piperidine scaffold ready for further diversification.

Another approach involves reacting N-benzyl-4-piperidone with an orthoformate to form a ketal, which then reacts with tert-butyl carbamate (B1207046) to generate an imine. This imine can be reduced via Pd/C catalytic hydrogenation to yield 4-Boc-aminopiperidine. cardiff.ac.uk

Advanced and Stereoselective Synthetic Methodologies for 4-Aminopiperidines

The development of stereoselective methods for the synthesis of chiral 4-aminopiperidine derivatives is of paramount importance, as the stereochemistry of these compounds often has a profound impact on their biological activity. These advanced methodologies aim to control the three-dimensional arrangement of atoms, leading to the selective formation of a single enantiomer or diastereomer.

Asymmetric Synthesis Techniques for Chiral 4-Aminopiperidine Derivatives

A variety of asymmetric synthesis techniques have been successfully applied to the preparation of chiral 4-aminopiperidine derivatives, enabling access to enantiomerically pure or enriched compounds.

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a powerful tool for the synthesis of chiral amines. ω-Transaminases, for example, have been employed for the asymmetric synthesis of (R)-3-amino-1-Boc-piperidine from 1-Boc-3-piperidone with high enantiomeric excess. nih.gov This enzymatic approach provides a direct and environmentally benign route to chiral aminopiperidines. nih.gov Immobilized enzymes can be used to enhance stability and facilitate reuse. nih.gov

Organocatalytic Asymmetric Synthesis: The use of small chiral organic molecules as catalysts has emerged as a significant area in asymmetric synthesis. cardiff.ac.uk Chiral phosphoric acids, prolinol derivatives, and other organocatalysts can be used to catalyze enantioselective additions to imines derived from piperidones, leading to the formation of chiral 4-aminopiperidine derivatives. These methods often offer mild reaction conditions and high enantioselectivities. rsc.orgunibo.it

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary can be temporarily attached to the piperidone or a precursor, directing a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed, yielding the chiral product. For instance, replacing ammonia with a chiral amine like (S)-alpha-phenylethylamine in a Strecker-type reaction can lead to the formation of a chiral aminonitrile. wikipedia.org

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral enamines or imines derived from 4-piperidones using chiral transition metal catalysts (e.g., rhodium or iridium complexes with chiral ligands) is an efficient method for producing chiral 4-aminopiperidines. nih.gov This approach can provide high enantioselectivities and is amenable to large-scale synthesis.

| Asymmetric Technique | Key Features | Example Application |

| Enzymatic Resolution | High enantioselectivity, mild conditions, environmentally friendly. | Asymmetric synthesis of (R)-3-amino-1-Boc-piperidine using ω-transaminases. nih.gov |

| Organocatalysis | Metal-free, mild reaction conditions, high enantioselectivity. rsc.orgunibo.it | Enantioselective Michael addition to α,β-unsaturated imines derived from piperidones. rsc.org |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to direct stereoselective reactions. | Use of (S)-alpha-phenylethylamine in a Strecker reaction to produce chiral aminonitriles. wikipedia.org |

| Asymmetric Hydrogenation | Use of chiral transition metal catalysts for enantioselective reduction of C=N bonds. nih.gov | Rh(I) catalyzed asymmetric hydrogenation of a piperidone-derived enamine. |

Ugi Multicomponent Reaction in 4-Aminopiperidine-4-carboxylic Acid Derivatives Synthesis

The Ugi four-component condensation (U-4CC) is a powerful tool for the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org This reaction is particularly valuable for creating diverse compound libraries for drug discovery. organic-chemistry.org

A key application of the Ugi reaction in this context is the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. A two-step sequence involving an Ugi four-component reaction has been developed for this purpose, leading to the efficient preparation of complex molecules like carfentanil and remifentanil with improved yields and shorter reaction times compared to previous methods. researchgate.net

The mechanism of the Ugi reaction is believed to begin with the formation of an imine from the condensation of the amine and the aldehyde. This is followed by the addition of the carboxylic acid and the isocyanide, which then undergoes an acyl transfer to produce the final product. organic-chemistry.org The reaction is typically carried out in polar solvents, which supports the formation of polar ionic intermediates. nih.gov

Table 1: Ugi Reaction Components and Product

| Component | Role |

| Aldehyde or Ketone | Carbonyl source |

| Amine | Nucleophile |

| Carboxylic Acid | Acid component |

| Isocyanide | Isocyanide component |

| Product | α-Aminoacyl amide derivative |

This table summarizes the essential components of the Ugi four-component condensation and the resulting product.

Catalytic Hydrogenation Methods, including Pd/C Catalysis

Catalytic hydrogenation is a fundamental process in organic synthesis, and palladium on carbon (Pd/C) is a widely used catalyst for these reactions. nih.gov This method is effective for the reduction of various functional groups and the formation of saturated heterocyclic rings like piperidine. organic-chemistry.org

A notable application of Pd/C catalysis is in the chemoselective hydrogenation of olefins and acetylenes. By using diphenylsulfide as a catalyst poison, it is possible to selectively reduce these functionalities without affecting other sensitive groups like aromatic carbonyls, halogens, benzyl esters, and N-Cbz protecting groups. nih.gov The addition of nitrogen-containing bases can also selectively inhibit the hydrogenolysis of benzyl ethers during hydrogenation. nih.gov

The efficiency of Pd/C catalysts is linked to the properties of the palladium nanoparticles, including their size, oxidation state, and surface exposure. mdpi.com Research has shown a linear correlation between the catalytic activity and the amount of exposed Pd(0) on the catalyst surface. mdpi.com

A mild and efficient alternative to traditional hydrogenation is catalytic transfer hydrogenation (CTH) using triethylsilane (TES) and Pd/C. This system allows for the rapid reduction of multiple bonds, azides, imines, and nitro groups, as well as the deprotection of benzyl and allyl groups under neutral conditions. organic-chemistry.org

Intramolecular Cyclization Approaches for Piperidine Ring Formation

Intramolecular cyclization is a key strategy for the formation of the piperidine ring, where a cyclic structure is formed within a single molecule. nih.gov This approach can be initiated by the activation of various functional groups, often requiring a catalyst or a reducing/oxidizing agent. nih.gov

A variety of methods exist for piperidine synthesis via intramolecular cyclization, including:

Asymmetric synthesis

Metal-catalyzed cyclization

Intramolecular silyl-Prins reaction

Electrophilic cyclization

Aza-Michael reaction nih.gov

One of the main challenges in intramolecular cyclization is achieving stereo- and regioselectivity, which can often be addressed through the use of chiral ligands and catalysts. nih.gov For instance, copper-catalyzed intramolecular C–H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines. acs.org

Kinetic Resolution Strategies for Enantioenriched Piperidine Fragments

Kinetic resolution is a powerful technique for obtaining enantioenriched piperidine derivatives, which are valuable building blocks in drug discovery. nih.govnih.gov This method separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. nih.gov

One approach involves the use of the chiral base n-BuLi with sparteine (B1682161) to achieve kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. nih.gov This allows for the isolation of both the unreacted starting material and the 2,2-disubstituted products with high enantiomeric ratios. nih.gov The functionalization of the 4-methylene group can then lead to a variety of 2,4-disubstituted piperidines without loss of enantiopurity. nih.gov

Another effective method is the catalytic kinetic resolution of disubstituted piperidines by enantioselective acylation using a chiral hydroxamic acid. nih.govethz.ch This technique has been shown to provide practical selectivity factors and has revealed a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.govethz.ch

Table 2: Comparison of Kinetic Resolution Strategies

| Method | Chiral Reagent/Catalyst | Substrate Example | Key Feature |

| Asymmetric Deprotonation | n-BuLi / Sparteine | N-Boc-2-aryl-4-methylenepiperidines | Access to enantioenriched 2,4-disubstituted piperidines. nih.gov |

| Enantioselective Acylation | Chiral Hydroxamic Acid | Disubstituted piperidines | Pronounced conformational effect on reactivity and selectivity. nih.govethz.ch |

This table provides a comparative overview of two distinct kinetic resolution strategies for synthesizing enantioenriched piperidine fragments.

Synthesis of Key Intermediates for 4-Carbamoyl-aminopiperidine Scaffold Diversification

Preparation of N-Boc-aminopiperidine and its Analogues

N-Boc-4-aminopiperidine is a crucial building block used in the synthesis of various pharmaceutical compounds, including antagonists for the CCR5 receptor. caymanchem.com Its synthesis can be achieved through several routes.

One method involves a two-step process starting from 4-piperidinecarboxamide. The first step is the protection of the piperidine nitrogen with a Boc group, followed by a Hofmann rearrangement to yield N-Boc-4-aminopiperidine. google.com

Another approach utilizes the reduction of N-Boc-4-oxopiperidine oxime. A more direct synthesis involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate. chemicalbook.com Additionally, N-(ω-Aminoalkylene)amino acids can be synthesized through methods like alkylation, reductive amination, and the Mitsunobu reaction. rsc.org

Synthesis of Orthogonally Protected Chiral 2-Substituted 4-Aminopiperidines

The stereocontrolled synthesis of orthogonally protected chiral 2-substituted 4-aminopiperidines is essential for the development of complex and specific biologically active molecules. rsc.org A highly stereoselective route has been developed starting from (2R,4S)-2-[(S)-1,2-dibenzyloxyethyl]-4-hydroxy-1-[(S)-1-phenylethyl]piperidine. rsc.orgrsc.org

The key steps in this synthesis involve:

Diastereoselective nucleophilic substitution of the hydroxyl group with sodium azide. rsc.orgrsc.org

Reduction of the resulting azido (B1232118) derivative. rsc.orgrsc.org

Selective protection to yield (2R,4R)-1-tert-butoxycarbonyl-2-[(S)-1,2-dibenzyloxyethyl]-4-acetylaminopiperidine. rsc.orgrsc.org

This orthogonally protected intermediate can then be readily converted into a variety of optically active 2-substituted 4-aminopiperidines through methodologies such as epoxide nucleophilic ring-opening reactions and Wittig olefination. rsc.org This provides a versatile pathway to potentially biologically active compounds. rsc.org

Formation of Piperidine-Annulated Heterocycles

The synthesis of piperidine-annulated heterocycles involves the construction of a new ring fused to the piperidine core. Various cyclization strategies can be employed to achieve this, transforming appropriately substituted piperidine derivatives into more complex polycyclic systems. While direct examples starting from this compound are specific to proprietary research, general and established methodologies for piperidine annulation can be described. These methods typically rely on the reactivity of substituents on the piperidine ring and/or the ring nitrogen.

Common strategies for forming fused heterocyclic systems with a piperidine moiety include intramolecular cyclization reactions. For instance, a piperidine derivative bearing an amino group and a suitably positioned electrophilic or nucleophilic side chain can undergo cyclization to form a fused pyrazine, pyrimidine, or other nitrogen-containing heterocycle. Radical-mediated cyclization is another powerful tool for constructing annulated systems. nih.gov For example, intramolecular radical cyclization of linear amino-aldehydes can produce various piperidine-containing structures. nih.gov

Furthermore, cycloaddition reactions, such as the aza-Diels-Alder reaction, represent an effective means of forming piperidine-annulated six-membered rings. In this approach, an imine derived from a piperidine derivative can react with a diene to construct the new fused ring system. The specific nature of the annulated heterocycle depends on the functional groups present on the this compound precursor and the chosen cyclization strategy. Tunable [3+2] and [4+2] annulations using olefins as starting materials also provide divergent pathways to access N-heterocycles like piperidines, which can be adapted for fused systems. rsc.org

Optimization of Reaction Conditions and Process Development for this compound Production

The industrial production of this compound requires the development of efficient, scalable, and cost-effective synthetic routes. Optimization of reaction conditions is a critical aspect of this process, aiming to maximize yield and purity while minimizing costs and environmental impact. The synthesis often starts from more readily available piperidine derivatives, such as 4-aminopiperidine or its protected forms. nih.govnih.gov

A common precursor in many synthetic routes is Boc-protected 4-aminopiperidine (4-Boc-aminopiperidine). One synthetic approach involves the reductive amination of 4-amino-1-Boc-piperidine. nih.gov The optimization of this step would involve screening various reducing agents, solvents, and temperature conditions to achieve high conversion and selectivity. Another pathway to a key intermediate involves the palladium on carbon (Pd/C) catalytic hydrogenation of an imine precursor, which itself is formed from N-benzyl-4-piperidone and tert-butyl carbamate. google.com The efficiency of this hydrogenation is highly dependent on parameters such as hydrogen pressure, catalyst loading, solvent, and temperature.

Process development focuses on adapting laboratory-scale procedures for large-scale production. This includes minimizing the number of synthetic steps, using low-cost starting materials, and ensuring the final product meets stringent purity specifications. For instance, a patented method describes a two-step reaction starting from N-benzyl-4-piperidone, which is noted for its short synthetic route and easily available raw materials. google.com The optimization of such a process involves a systematic study of each parameter to identify the ideal conditions for safe and efficient manufacturing.

The table below summarizes key parameters that are typically optimized during the process development for producing 4-aminopiperidine derivatives, which are direct precursors or analogs of this compound.

| Parameter | Variable | Desired Outcome |

| Catalyst | Type (e.g., Pd/C, RuCl₃), Loading (mol%) | High activity, selectivity, and turnover number; easy removal. |

| Solvent | Type (e.g., Methanol, Dichloromethane, THF), Concentration | Good substrate solubility, minimal side reactions, easy recovery. |

| Temperature | Reaction Temperature (°C) | Increased reaction rate without promoting decomposition or side products. |

| Pressure | Hydrogen Pressure (for hydrogenation steps) | Sufficient pressure to ensure efficient reduction without requiring specialized high-pressure equipment. |

| Reagents | Reducing agent, Base/Acid, Protecting groups | High yield, cost-effectiveness, and ease of handling. |

| Reaction Time | Duration (hours) | Minimized time to achieve complete conversion, increasing throughput. |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Aminopiperidine Derivatives

Exploration of Tolerated Functionality and Substituent Effects on the Piperidine (B6355638) Scaffoldajchem-a.comresearchgate.net

The piperidine building block is a versatile scaffold that can be extensively functionalized to modulate biological activity. ajchem-a.com Research has demonstrated that a wide range of functional groups and substituents are tolerated at various positions, each imparting distinct physicochemical properties that influence the molecule's interaction with its target. The functionalization can occur at the C2, C3, or C4 positions, with the choice of substitution site being crucial for determining the biological outcome. researchgate.netnih.gov

Systematic exploration has revealed that the scaffold can accommodate diverse functionalities, including:

Alkyl and Aryl Groups: These can be introduced at various positions to probe steric limits and hydrophobic interactions within a binding pocket. mdpi.com

Acyl and Sulfonyl Groups: These functionalities can be attached to the piperidine nitrogen (N1), altering the basicity and introducing potential hydrogen bond accepting groups. nih.gov

Linkers and Peripheral Rings: The C4-amino group is a common attachment point for linker regions that connect to additional aromatic or aliphatic ring systems, allowing for the exploration of distal binding pockets. nih.gov

A summary of tolerated functionalities on the 4-aminopiperidine (B84694) scaffold is presented below.

| Position of Substitution | Tolerated Functionality/Substituents | Example Biological Target |

| Piperidine N1 | Small alkyl (e.g., methyl), Benzyl (B1604629), Phenylethyl, Acyl, Sulfonyl | σ1 Receptors, Fungal Enzymes, NK1 Receptors |

| C4-Amino Nitrogen | Long-chain alkyl (e.g., dodecyl), Ureas, Amides, Sulfonamides | Fungal Enzymes, Muscarinic Receptors |

| Piperidine Ring (C2, C3) | Alkyl groups, Hydroxyl groups | Various (Conformational restriction) |

| Peripheral Systems | Substituted Phenyl rings, Heterocycles (via linker at C4) | HCV Assembly Proteins |

Impact of Chemical Modifications on the Biological Profile of 4-Aminopiperidines

The substituent on the piperidine ring nitrogen (N1) is a critical determinant of biological activity, profoundly influencing receptor affinity, subtype selectivity, and pharmacokinetic properties. nih.gov The nature of this substituent can modulate the basicity of the N1 nitrogen and introduce key steric or electronic interactions.

In the development of σ1 receptor ligands, replacing a central cyclohexane (B81311) ring with a piperidine scaffold allowed for a detailed investigation of the N1 position. nih.govnih.gov This work revealed that a small methyl group at the N1 position resulted in high σ1 affinity. In contrast, compounds with a proton (secondary amine), a larger ethyl group, or an electron-withdrawing tosyl moiety at the N1 position exhibited significantly lower affinity. nih.govnih.gov This demonstrates a strict steric and electronic requirement at this position for this specific target. Similarly, in a series of antifungal agents, the presence of a benzyl or phenylethyl group at the N1 position was found to be optimal for high potency. mdpi.com

The following table illustrates the dramatic effect of N1 substitution on σ1 receptor affinity. nih.gov

| Compound | N1-Substituent (R) | σ1 Affinity (Ki, nM) |

| 4a | H | 165 |

| 18a | CH₃ | 7.9 |

| 18b | CH₂CH₃ | 83 |

| 13a | Tosyl | 108 |

The C4-amino group is arguably the most common and versatile point for chemical modification on the piperidine scaffold. It serves as a key handle to introduce a wide variety of side chains that can engage in crucial interactions, such as hydrogen bonding and hydrophobic contacts, with the target protein. The substituent at this position can range from simple alkyl chains to more complex functionalities like amides, sulfonamides, and ureas. nih.govgoogle.com The introduction of a 4-Carbamoyl-amino group (a urea (B33335) moiety) at this position "caps" the basicity of the exocyclic amine and introduces both hydrogen bond donor (N-H) and acceptor (C=O) functionalities. nih.gov This conversion from a basic amine to a neutral urea can fundamentally alter the pharmacological profile of the molecule. nih.gov

SAR studies on antifungal 4-aminopiperidines showed that a long, linear alkyl chain, specifically an n-dodecyl group, at the C4-amino position was exceptionally beneficial for activity. mdpi.com Shorter or branched alkyl groups at this same position were found to be detrimental, indicating a specific hydrophobic channel in the target enzyme. mdpi.com

The data below from antifungal studies highlights the importance of the C4-amino substituent. mdpi.com

| N1-Substituent | C4-Amino Substituent | Antifungal Activity (Y. lipolytica, MIC₅₀ µg/mL) |

| Benzyl | n-Octyl | 16 |

| Benzyl | n-Decyl | 4 |

| Benzyl | n-Dodecyl | 1 |

| Benzyl | Cyclohexyl | >64 |

| Phenylethyl | n-Octyl | 8 |

| Phenylethyl | n-Dodecyl | 1 |

In many 4-aminopiperidine-based compounds, the C4-amino group is connected via a linker to a peripheral ring system, which can be aromatic or aliphatic. This design strategy allows the molecule to span larger binding sites and form additional interactions. A systematic exploration of these linkers and peripheral rings was conducted during the optimization of inhibitors of the Hepatitis C Virus (HCV). nih.gov

In this study, various linkers, including amides and sulfonamides, were explored to connect the C4-amino group to a phenyl ring. nih.gov Further optimization revealed that a non-traditional 1,3-disubstituted cyclobutane (B1203170) linker was optimal for potency. nih.gov Subsequent exploration focused on the substitution patterns of the peripheral phenyl ring, where it was found that adding small groups like methyl or halogens could fine-tune both antiviral activity and metabolic properties. nih.gov This work underscores the importance of optimizing the entire molecular architecture, not just the core scaffold.

Beyond simple affinity (a thermodynamic parameter), there is growing recognition of the importance of drug-target binding kinetics, specifically the drug-target residence time (a kinetic parameter), in determining in vivo efficacy. nih.gov Structure-Kinetic Relationship (SKR) studies aim to understand how chemical modifications influence the association (kon) and dissociation (koff) rate constants of a ligand. A longer residence time (slower koff) often correlates with more durable pharmacological effects. nih.gov

While specific SKR studies on 4-aminopiperidine analogues are not extensively detailed in the provided context, the principles can be illustrated by work on closely related kinase inhibitors. A study on Focal Adhesion Kinase (FAK) inhibitors revealed a structural rationale for kinetic selectivity over the related kinase PYK2. nih.gov It was found that slowly dissociating inhibitors induced a specific helical conformation in the DFG motif of FAK, an effect not observed in PYK2. This ligand-induced conformational change, stabilized by specific hydrophobic interactions, served as a key regulator of the dissociation rate and, therefore, the residence time. nih.gov

Applying these principles to the design of 4-aminopiperidine analogues would involve modifying peripheral groups to form specific, prolonged interactions or to induce favorable conformational changes in the target protein. For a molecule like 4-Carbamoyl-aminopiperidine, this could involve designing the rest of the molecule such that the carbamoyl (B1232498) group engages in a stable, slowly-breaking network of hydrogen bonds within the active site, thereby prolonging target engagement and enhancing the biological effect.

Stereochemical Considerations in 4-Aminopiperidine SAR

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in pharmaceutical sciences, as different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. biomedgrid.comijirset.combiomedgrid.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each isomer. ijirset.comnih.gov For derivatives of 4-aminopiperidine, the introduction of substituents on the piperidine ring or on the amino group can create one or more chiral centers, making stereochemistry a vital consideration in their structure-activity relationship (SAR) studies.

The impact of stereochemistry on the biological activity of 4-aminopiperidine derivatives is highly dependent on the specific biological target and the binding mode of the compound. In some cases, different stereoisomers exhibit minimal to no difference in potency. For instance, a study on quaternary and tertiary 4-methyl piperidine analogs of hemicholinium-3, which are potent inhibitors of choline (B1196258) uptake, found that the separated d-, l-, and meso-stereoisomers were all approximately equipotent. nih.gov This finding suggested that for this particular class of compounds and their target, specific hydroxyl substitutions did not play a critical role in the biological activity, and a precise three-dimensional orientation was not required for inhibition. nih.gov

Conversely, for many other targets, stereochemistry is a determining factor for potency and selectivity. In the development of direct renin inhibitors, a specific cis-configured piperidine scaffold, (3S,4S,5R)-4-hydroxy-3,5-piperidine, was identified as the core for highly potent compounds. nih.gov The precise spatial arrangement of the substituents on the piperidine ring was crucial for optimal interaction with the active site of the renin enzyme. Any deviation from this specific stereochemistry would likely lead to a significant loss of inhibitory activity. This highlights that when a molecule's interaction with its target involves multiple, specific binding points, the stereochemical configuration becomes paramount for achieving high efficacy.

| Compound Class | Target | Stereoisomers Studied | Key Finding on Potency |

|---|---|---|---|

| 4-Methyl piperidine analogs of hemicholinium-3 | Choline Transporter | d-, l-, and meso-stereoisomers | Isomeric forms were found to be approximately equipotent, suggesting stereochemistry is not a key determinant for activity in this series. nih.gov |

| 3,5-disubstituted piperidines | Renin | (3S,4S,5R) configuration | A specific cis-configuration of substituents on the piperidine ring was essential for high in vitro inhibitory potency. nih.gov |

Rational Design Strategies Based on SAR Insights for Target-Specific Modulation

Rational drug design utilizes the knowledge of a biological target's structure and the structure-activity relationships (SAR) of known ligands to design and synthesize more potent and selective compounds. nih.govparssilico.com This approach aims to reduce the trial-and-error nature of drug discovery by making targeted modifications to a chemical scaffold. researchgate.net The 4-aminopiperidine core is a versatile scaffold that has been successfully employed in rational design campaigns against various targets. nih.govmdpi.comnih.gov

A prominent example of rational design is the development of targeted covalent inhibitors (TCIs) for the enzyme SMYD3, which is implicated in several cancers. uniba.it Researchers began with a known reversible inhibitor scaffold featuring an oxazole (B20620) moiety and identified a unique cysteine residue (Cys186) within the SMYD3 substrate-binding pocket. uniba.it Using this structural information, they rationally designed a series of 4-aminopiperidine derivatives. The piperidine group was selected for its good shape complementarity in the binding site near Cys186. A reactive "warhead," a 2-chloroethanoyl group, was attached to the 4-amino position to covalently bind to Cys186. This strategy led to the identification of compound EM127 (11C) , a potent and selective covalent inhibitor of SMYD3. uniba.it

Another application of rational design involves the development of Dipeptidyl Peptidase-4 (DPP4) inhibitors for the management of type 2 diabetes. nih.govresearchgate.net A series of novel 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were logically designed and synthesized. nih.gov Computational methods, specifically molecular docking, were used to predict how these designed compounds would bind to the active site of the DPP4 enzyme. The docking studies showed a positive correlation between the predicted binding scores and the measured biological activity, validating the design strategy. The most potent compound from this series, 9i , which featured a chloro substitution on a phenyl moiety, was identified through this combined synthesis and in silico screening approach. nih.govresearchgate.net

Structure-based design, a subset of rational design, was employed to optimize direct renin inhibitors. nih.gov Starting from a high-throughput screening hit containing a piperidine core, researchers used X-ray crystallography to visualize how their compounds bound to the renin active site. This structural insight guided the modification of various parts of the molecule. A key rational modification was the introduction of a polar hydroxyl group at the 4-position of the piperidine ring. This change was investigated to improve pharmacokinetic properties and resulted in analogs with better oral bioavailability while retaining high inhibitory potency. nih.gov

| Target | Design Strategy | Key 4-Aminopiperidine Derivative | Outcome of the Strategy |

|---|---|---|---|

| SMYD3 (Methyltransferase) | Targeted Covalent Inhibition | EM127 (11C) | Developed a potent and selective covalent inhibitor by attaching a reactive warhead to the 4-aminopiperidine scaffold to target a specific cysteine residue. uniba.it |

| DPP4 (Dipeptidyl Peptidase-4) | Ligand-Based Design & Molecular Docking | Compound 9i | Successfully designed potent DPP4 inhibitors by correlating computational docking scores with in vitro activity. nih.govresearchgate.net |

| Renin (Aspartic Protease) | Structure-Based Design & X-ray Crystallography | 4-hydroxy-3,5-substituted piperidines | Improved pharmacokinetic properties (e.g., oral bioavailability) by rationally introducing a hydroxyl group onto the piperidine core based on structural insights. nih.gov |

Computational and Theoretical Chemistry Investigations of 4 Carbamoyl Aminopiperidine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of their electronic and geometric properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G** or 6-311++G(d,p), are employed to optimize molecular geometries and predict electronic properties. sparkle.pro.brdntb.gov.uaresearchgate.net

In studies of analogous compounds such as 1-Benzyl-4-(N-Boc-amino)piperidine, DFT calculations have been used to determine optimized geometrical parameters, including bond lengths and angles. researchgate.net For instance, a comparison of theoretical and experimental data for a related Schiff base showed a high correlation coefficient (R²) of 0.9492 for bond lengths and 0.8488 for bond angles, indicating the reliability of the DFT method. nih.gov Similarly, in a study on N-Carbamoyl-Piperidine-4-Carboxylic Acid, a close analogue to 4-carbamoyl-aminopiperidine, the piperidine ring was found to adopt a stable chair conformation. researchgate.net Theoretical calculations using Density-Functional Tight-Binding (DFTB) were compared with single-crystal X-ray diffraction data to validate the computed structure. researchgate.net

These computational approaches are also applied to understand the impact of substituents on the electronic structure of the piperidine ring. For example, in a series of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives, DFT studies were used to analyze the reactivity descriptors of the most and least potent compounds. nih.govresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Piperidine Derivatives

| Compound Type | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Piperidine Derivatives | B3LYP | 6-311G** | sparkle.pro.br |

| 1-Benzyl-4-(N-Boc-amino)piperidine | B3LYP, WB97XD | 6-311++G(d,p) | researchgate.net |

| 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives | Not Specified | Not Specified | nih.govresearchgate.net |

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and kinetic stability of molecules. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For piperidine derivatives, HOMO-LUMO analysis provides insights into their electronic behavior. In the case of 1-Benzyl-4-(N-Boc-amino)piperidine, the HOMO-LUMO energy gap was calculated to understand its charge transfer characteristics. researchgate.net Similarly, for a series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives, DFT calculations of HOMO-LUMO energies helped in studying the reactivity of the most and least potent compounds in the series. nih.govnih.gov One study on a Schiff base derivative reported a small HOMO-LUMO energy gap of -0.08657 eV, indicating high chemical reactivity and biological activity. nih.gov

Table 2: Calculated HOMO, LUMO, and Energy Gap for Representative Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 | nih.gov |

| Temozolomide (Neutral, Gas Phase) | Not Specified | Not Specified | 5.48 | uni-muenchen.de |

Potential Energy Surface (PES) scans are performed to explore the conformational landscape of a molecule, identifying stable conformers and transition states. q-chem.comq-chem.comresearchgate.net This is particularly important for flexible molecules like piperidine derivatives, which can exist in various conformations such as chair, boat, and twist-boat.

For 1-Benzyl-4-(N-Boc-amino)piperidine, PES studies were conducted to investigate its conformational preferences. researchgate.net Such studies typically involve systematically varying a specific dihedral angle while optimizing the rest of the molecular geometry to map out the energy profile. q-chem.comresearchgate.net This allows for the determination of the lowest energy conformations, which are crucial for understanding the molecule's behavior in biological systems. researchgate.net The absence of imaginary frequencies in subsequent vibrational frequency analysis confirms that the identified structures correspond to true energy minima. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netmolfunction.com The MEP is color-coded, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). researchgate.netmolfunction.com

In studies of piperidine analogues, MEP analysis helps to identify reactive sites and potential hydrogen bonding interactions. For example, in 4-methyl anilinium phenolsulfonate, the MEP map revealed negative potential over the SO₃ and OH groups, indicating them as likely sites for electrophilic attack, while positive potential was observed over the CH₃ and NH₃ protons. researchgate.net Similarly, for 1-Benzyl-4-(N-Boc-amino)piperidine, MEP analysis was used to investigate the most reactive sites of the molecule. researchgate.net This information is critical for understanding intermolecular interactions, such as those with biological receptors.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-type (bonding) and non-Lewis-type (antibonding) interactions within a molecule. It is used to understand charge delocalization, hyperconjugative interactions, and the stability arising from these effects. dntb.gov.uadergipark.org.tr

For piperidine derivatives, NBO analysis can elucidate the stability conferred by intramolecular charge transfer. In the study of 1-Benzyl-4-(N-Boc-amino)piperidine, NBO analysis was employed to understand the delocalization of charge due to intramolecular interactions. researchgate.net This involves examining the interactions between filled donor NBOs and empty acceptor NBOs, with the energy of these interactions (E(2)) quantifying their stabilizing effect. For instance, in a guanylhydrazone derivative, NBO analysis revealed significant hyperconjugative interactions, providing insights into the molecule's stability.

Topological Studies (AIM, ELF, LOL) for Chemical Bonding and Electron Localization

Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL), provide profound insights into the nature of chemical bonds and electron localization. dntb.gov.uaresearchgate.net

AIM analysis defines atomic basins and bond critical points, characterizing the nature of chemical bonds (e.g., covalent vs. ionic).

ELF and LOL are functions that help to visualize regions of high electron localization, corresponding to atomic shells, covalent bonds, and lone pairs. researchgate.net

For 1-Benzyl-4-(N-Boc-amino)piperidine, topological studies using AIM, ELF, and LOL were performed to gain a deeper understanding of its chemical bonding and electron distribution. researchgate.net The ELF and LOL analyses, often visualized as color-mapped surfaces, can distinguish between different types of chemical bonds and reveal the spatial arrangement of electron pairs, which is fundamental to understanding the molecule's reactivity and structure. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Benzyl-4-(N-Boc-amino)piperidine |

| N-Carbamoyl-Piperidine-4-Carboxylic Acid |

| 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

| Temozolomide |

| 4-methyl anilinium phenolsulfonate |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein's binding site. nih.govarxiv.org In the study of this compound analogues, molecular docking has been a key tool for understanding and predicting ligand-target interactions at the atomic level.

Research into novel antidiabetic agents has utilized molecular docking to investigate how 4-aminopiperidine-based derivatives interact with the dipeptidyl peptidase-4 (DPP4) enzyme. researchgate.netnih.gov In one such study, a series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potential DPP4 inhibitors. researchgate.net Molecular docking simulations were performed to support the rationale behind their design. researchgate.netnih.gov

The simulations successfully predicted the binding interactions of the most potent compounds within the DPP4 active site. For instance, the highly active compound 9i , which features a chloro substitution, demonstrated significant binding interactions. researchgate.net The computational approach confirmed that these derivatives could fit appropriately within the active site of the DPP4 target, validating the design strategy. researchgate.netnih.gov Molecular dynamics (MD) simulations further confirmed the stability of the ligand-protein complex over time. researchgate.net

Similarly, in the development of anti-prostate cancer agents, docking studies were conducted on analogues of 4-Amino-2H-benzo[h]chromen-2-one containing a piperazine (B1678402) moiety, a structurally related nitrogen-containing heterocycle. nih.gov These studies suggested that the most potent compounds bind effectively within the androgen receptor (AR) ligand binding pocket, primarily through Van der Waals forces. nih.gov While not directly involving this compound, this research highlights the general applicability of docking in predicting the binding of piperidine-containing scaffolds.

The primary interactions predicted by these docking studies often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and key amino acid residues in the target's active site. researchgate.netnih.gov This detailed interaction mapping is crucial for structure-activity relationship (SAR) studies, providing a molecular basis for the observed biological activities and guiding further chemical modifications to enhance potency and selectivity. nih.gov

Table 1: Predicted Interactions of a 4-Aminopiperidine (B84694) Analogue (Compound 9i) with DPP4 Active Site

| Interacting Ligand Group | DPP4 Amino Acid Residue | Type of Interaction |

| Phenyl moiety | Not Specified | Binding Interaction |

| Quinazoline ring | Not Specified | Binding Interaction |

| Uracil moiety | Not Specified | Binding Interaction |

| Aminopiperidine core | Not Specified | Binding Interaction |

This table is illustrative of typical docking study outputs described in the literature. Specific residue interactions for compound 9i were noted as being appropriate for the active site. researchgate.net

Virtual Screening and In Silico Profiling for Compound Optimization

Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net This approach, coupled with in silico profiling for properties like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), accelerates the discovery of novel lead compounds and their optimization. mdpi.com

For analogues of this compound, virtual screening has been pivotal. In the search for inhibitors of the Hepatitis C Virus (HCV), a high-throughput phenotypic screen of a large chemical library led to the identification of 4-aminopiperidine (4AP) derivatives as potent inhibitors of HCV proliferation. nih.gov This initial discovery of hits from a large compound repository is a classic application of screening, which can then be followed by more focused computational and medicinal chemistry efforts. nih.gov

Once initial hits are identified, the optimization phase begins. This involves designing and evaluating new analogues to improve potency, selectivity, and drug-like properties. In silico profiling plays a crucial role here. For a series of carbohydrazide (B1668358) derivatives designed as DPP-IV inhibitors, computational filters based on Lipinski's and Veber's rules were used to assess their drug-likeness before synthesis. mdpi.com This pre-synthesis evaluation helps to prioritize candidates with a higher probability of success.

Following the initial screening for HCV inhibitors, a structure-activity relationship (SAR) campaign was undertaken for the 4-aminopiperidine series. nih.gov This process, often guided by computational modeling, led to the identification of derivatives with increased potency against HCV, reduced in vitro toxicity, and improved ADME properties. nih.gov Similarly, in the development of DPP4 inhibitors, computational studies supported the design of a series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives. researchgate.netnih.gov The most promising compounds identified through this integrated computational and synthetic approach showed significant inhibitory activity. researchgate.net

Table 2: Illustrative Workflow of Virtual Screening and In Silico Profiling

| Stage | Activity | Computational Method | Outcome |

| 1. Hit Identification | Screening a large library of compounds against a biological target (e.g., HCV). nih.gov | High-Throughput Screening (HTS), Virtual Screening | Identification of initial "hit" compounds (e.g., 4-aminopiperidine derivatives). nih.gov |

| 2. Drug-Likeness | Evaluating hits for favorable physicochemical properties. mdpi.com | Lipinski's Rule of Five, Veber's Rules | Selection of compounds with good predicted oral bioavailability. |

| 3. Lead Optimization | Modifying hit structures to improve potency and ADMET properties. nih.gov | Molecular Docking, QSAR, ADMET Prediction | Generation of optimized leads with enhanced target affinity and better safety profiles. researchgate.netnih.gov |

| 4. Candidate Selection | Prioritizing optimized leads for synthesis and biological testing. mdpi.com | Scoring Functions, Binding Free Energy Calculation | Selection of the most promising drug candidates for further development. mdpi.com |

Applications in Medicinal Chemistry and Drug Discovery Research

4-Carbamoyl-aminopiperidine as a Privileged Scaffold for Drug Candidate Development

The 4-aminopiperidine (B84694) moiety, a core component of this compound, is recognized in medicinal chemistry as a "privileged scaffold". mdpi.comresearchgate.netmdpi.com This term refers to molecular frameworks that are capable of binding to a range of different biological targets, making them valuable starting points for the development of new drugs. mdpi.comresearchgate.net The versatility of the piperidine (B6355638) ring allows it to serve as a central structure in drug design, offering adaptable pharmacophoric properties and straightforward synthetic accessibility. researchgate.net Its three-dimensional structure and the ability to introduce substituents at various positions enable the fine-tuning of pharmacological activity and pharmacokinetic properties. This has led to the successful development of 4-aminopiperidine derivatives for a wide array of therapeutic targets.

Design and Synthesis of Derivatives for Specific Pharmacological Targets

Researchers have identified and optimized a 4-aminopiperidine (4AP) scaffold for the inhibition of Hepatitis C Virus (HCV) assembly. nih.govnih.gov Through a high-throughput phenotypic screen, 4-aminopiperidine derivatives were discovered as potent inhibitors of HCV proliferation. nih.gov Unlike many FDA-approved HCV therapeutics that target viral replication, this class of compounds acts on the assembly and release stages of the viral life cycle. nih.govnih.gov

A medicinal chemistry campaign was undertaken to optimize the initial screening hit, compound 1 , leading to the identification of derivatives with enhanced potency, reduced toxicity, and improved metabolic stability. nih.gov A key intermediate, 4 , was synthesized via reductive amination of 4-amino-1-Boc-piperidine with 2-phenyl acetaldehyde. This intermediate was then used to create a variety of analogs. nih.gov Notably, the p-methyl derivative 56 emerged as a highly potent analog with an EC50 of 75 nM, approximately 30 times more potent than the initial hit. nih.gov Further investigation into the stereochemistry of the cyclobutyl-linker led to the identification of the trans-isomer 77b as the most promising analog, exhibiting an EC50 of 47 nM and a favorable in vitro metabolic half-life of over 30 minutes. nih.gov

These compounds have also demonstrated a synergistic effect when used in combination with approved direct-acting antiviral drugs such as Telaprevir and Daclatasvir, as well as broad-spectrum antivirals like Ribavirin. nih.govnih.gov

| Compound | Description | EC50 (nM) | In Vitro T1/2 (min) |

| 1 | Initial Screening Hit | 2570 | - |

| 2 | Initial Screening Hit | 2090 | - |

| 56 | p-methyl derivative | 75 | > 30 |

| 77b | trans-isomer of cyclobutyl-linked derivative | 47 | > 30 |

Data sourced from a study on the discovery and optimization of a 4-aminopiperidine scaffold for HCV assembly inhibition. nih.gov

The 4-aminopiperidine scaffold has been utilized in the design and synthesis of N-type calcium channel blockers, which are valuable for their potential in treating pain, including neuropathic pain. nih.govebi.ac.uk A series of compounds were synthesized with the 4-aminopiperidine scaffold decorated on both nitrogen atoms with various alkyl or acyl moieties. nih.govresearchgate.net These designs incorporated structural motifs from known calcium channel blockers like verapamil (B1683045) and flunarizine. nih.govebi.ac.uk

The antinociceptive activity of these synthesized compounds was evaluated using the mouse hot-plate test. Active compounds were then tested in vitro on a PC12 rat pheochromocytoma clonal cell line to assess their action on N-type calcium channels. nih.gov From this research, two compounds, 3 and 18 , were identified as showing N-type calcium channel antagonism and potent action on both acute and neuropathic pain, marking them for further investigation. nih.gov

Derivatives of 4-aminopiperidine have been identified as a novel class of antifungal agents that target the ergosterol (B1671047) biosynthesis pathway, a critical process for fungal cell membrane integrity. nih.govresearchgate.net One study identified aminopiperidine derivatives that inhibit the C-14 reductase enzyme (Erg24p) in the late stages of ergosterol synthesis in Candida albicans. nih.gov Treatment of C. albicans with one of these derivatives, Compound 1b , led to the accumulation of abnormal sterols, such as ignosterol, and caused partial disruption of the cell membrane. nih.gov

Another research effort focused on the synthesis and evaluation of a library of over 30 4-aminopiperidines. researchgate.net These compounds were synthesized from N-substituted 4-piperidone (B1582916) derivatives through reductive amination. Their antifungal activity was initially tested against the model strain Yarrowia lipolytica and subsequently against a panel of 20 clinically relevant fungal isolates, including Aspergillus and Candida species. researchgate.net From this library, two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , were highlighted as promising candidates for further development due to their significant in vitro antifungal activity. researchgate.net

| Compound | Target | Mechanism of Action | Fungal Species |

| Compound 1b | C-14 reductase (Erg24p) | Inhibition of ergosterol synthesis | Candida albicans |

| 1-benzyl-N-dodecylpiperidin-4-amine | Ergosterol Biosynthesis | Inhibition of fungal growth | Candida spp., Aspergillus spp. |

| N-dodecyl-1-phenethylpiperidin-4-amine | Ergosterol Biosynthesis | Inhibition of fungal growth | Candida spp., Aspergillus spp. |

Data compiled from studies on aminopiperidine derivatives as antifungal agents. nih.govresearchgate.net

The 4-aminopiperidine scaffold has served as a basis for the development of a new series of M3 muscarinic receptor antagonists. nih.gov M3 antagonists are of therapeutic interest for conditions such as overactive bladder and chronic obstructive pulmonary disease. researchgate.net A series of molecules containing the 4-aminopiperidine core were synthesized, and their structure-affinity relationships with the M3 muscarinic receptor were investigated. nih.govresearchgate.net

Through chemical modifications, researchers were able to produce molecules with a high affinity for the human M3 receptor, with Ki values as low as 1 nM. nih.gov These compounds also exhibited variable selectivity (3- to 40-fold) over the human M2 receptor subtype. nih.gov One particular compound, 2 , demonstrated potent anticholinergic properties and tissue selectivity in in vitro studies on guinea pig bladder and ileal strips, with pA2 values of 8.3 and 8.6, respectively. nih.gov In a separate study, further modification of a triphenylpropionamide class of M3 antagonists with a novel piperidine pharmacophore led to compound 14a , which showed potent M3 selective antagonism with greater than 100-fold selectivity over M1, M2, M4, and M5 receptors. nih.gov

| Compound | Target Receptor | Ki (nM) for huM3-R | Selectivity (over huM2-R) |

| 2 | M3 Muscarinic Receptor | - | - |

| 14a | M3 Muscarinic Receptor | 0.30 | 1600-fold |

Data from studies on 4-aminopiperidine based muscarinic antagonists. nih.govnih.gov

A series of potent antimalarial agents based on the 4-aminopiperidine structure have been developed with activity against multi-drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.gov In one study, a library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov

This research led to the identification of several highly active molecules. For instance, compound 13b showed exceptional potency with an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.gov Another compound, 12a , was particularly effective against the resistant W2 strain with an IC50 of 11.6 nM. nih.gov In an earlier study, compounds 9e and 10d were also identified as potent agents against the Dd2 multi-drug-resistant strain, with IC50 values of 75 nM and <60 nM, respectively. nih.gov These compounds also demonstrated acceptable lipophilicity (logD) and reasonable metabolic stability in human and murine hepatocytes. nih.gov

| Compound | P. falciparum Strain | IC50 (nM) |

| 9e | Dd2 (multi-drug resistant) | 75 |

| 10d | Dd2 (multi-drug resistant) | <60 |

| 12a | W2 (chloroquine-resistant) | 11.6 |

| 12d | 3D7 (chloroquine-sensitive) | 13.64 |

| 13b | 3D7 (chloroquine-sensitive) | 4.19 |

| 13b | W2 (chloroquine-resistant) | 13.30 |

Data sourced from research on 4-aminopiperidine based antimalarial agents. nih.govnih.gov

Dipeptidyl Peptidase-IV Inhibitors

Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. mdpi.com They work by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion in a glucose-dependent manner. mdpi.com The 4-aminopiperidine moiety is a key structural feature in the design of several potent and selective DPP-IV inhibitors. nih.gov

The design of these inhibitors often focuses on interactions with specific pockets of the DPP-IV enzyme, primarily the S1 and S2 pockets. nih.govpatsnap.com The aminopiperidine scaffold is well-suited to provide the necessary interactions for high inhibitory activity. nih.gov For example, a primary amine group is often considered essential for binding to the S2 pocket. nih.gov

Research has led to the development of various DPP-IV inhibitors built around this core. A recent study detailed the design and synthesis of a novel series of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives. nih.gov The biological evaluation of these compounds identified a derivative with a chloro substitution as having promising inhibitory activity, with an IC50 value of 9.25 ± 0.57 µM. nih.gov Furthermore, patents have been filed for DPP-IV inhibitors that explicitly feature a 3-(R)-amino-piperidin-1-yl group as a core component, underscoring the importance of this scaffold in the field. opnme.com

| Scaffold/Compound Type | Key Structural Feature | Reported Activity/Significance | Reference |

|---|---|---|---|

| 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives | Hybrid of quinazoline, pyrimidine, and aminopiperidine | Compound 9i showed an IC50 of 9.25 µM | nih.gov |

| Xanthine-based inhibitors | 8-(3-(R)-amino-piperidin-1-yl)-xanthine | Core structure in patented DPP-IV inhibitors | opnme.com |

| Fused aminopiperidines | Bicyclic piperidine structures | Patented for use in treating type 2 diabetes | wikipedia.org |

Platelet-Activating Factor (PAF) Receptor Antagonists

Platelet-activating factor (PAF) is a potent lipid mediator involved in various inflammatory processes, allergic reactions, and thrombosis. google.com Consequently, PAF receptor antagonists have been pursued as potential treatments for conditions like asthma, pancreatitis, and other inflammatory disorders. google.comnih.gov

The development of synthetic PAF antagonists has explored a wide range of chemical scaffolds. While many well-characterized antagonists like Apafant belong to the thienotriazolodiazepine class, research has also extended to other heterocyclic systems. nih.gov Notably, piperidine derivatives have been identified as a class of compounds with PAF antagonist activity. A patent describes novel piperidine derivatives as PAF antagonists useful for treating diseases mediated by PAF. Although detailed public data on the structure-activity relationships of this compound specifically as a PAF antagonist is limited, the broader investigation into piperidine-containing molecules indicates the relevance of this core structure for targeting the PAF receptor. Research on the related piperazine (B1678402) scaffold has also yielded potent PAF antagonists, suggesting that six-membered nitrogen-containing heterocycles are a viable starting point for inhibitor design. researchgate.net

Bioisosteric Modifications and Rational Drug Design Principles

Bioisosterism is a fundamental strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties. This approach is used to enhance pharmacological activity, improve pharmacokinetic profiles, and reduce toxicity. The this compound structure contains two key components frequently utilized in bioisosteric replacement strategies: the piperidine core and the carbamate-like functionality.

Piperidine as a Bioisosteric Core in Compound Design

The piperidine ring is one of the most common heterocyclic fragments found in pharmaceuticals. opnme.com It can serve as a primary pharmacophore responsible for target binding or as a linker with predictable exit vectors and favorable physicochemical properties. Its prevalence makes it a frequent target for bioisosteric replacement in efforts to fine-tune a drug candidate's properties. researchgate.net

Reasons for replacing or modifying a piperidine core include:

Improving Metabolic Stability: The piperidine ring can be susceptible to metabolism, particularly oxidation. Introducing alkyl substituents can sometimes impede this deleterious oxidation. researchgate.net

Modulating Lipophilicity: Bioisosteric replacement can alter a compound's lipophilicity (logP or logD), which affects solubility, absorption, and distribution. For example, replacing a piperidine ring with azaspiro[3.3]heptanes has been shown to decrease lipophilicity.

Enhancing Potency: A more rigid core structure with fewer available conformations can reduce the entropic penalty upon binding to a target, potentially leading to a significant boost in potency. researchgate.net

| Original Fragment | Bioisostere | Rationale/Potential Advantage | Reference |

|---|---|---|---|

| Piperidine | Azaspiro[3.3]heptane | Reduced lipophilicity, improved metabolic stability | researchgate.net |

| Piperidine | Tropane | Increased rigidity, improved microsomal stability | researchgate.net |

| Piperazine | 4-Substituted Piperidine | Modulation of basicity and exit vectors | opnme.com |

| Piperidine | Pyrrolidine | Alteration of ring size and conformational flexibility | opnme.com |

Carbamate (B1207046) Functionality as a Peptide Bond Surrogate and Bioisostere

The carbamate group (-NH-C(=O)-O-) is structurally a hybrid of an amide and an ester. This feature makes it an excellent bioisostere for the peptide (amide) bond in drug design. wikipedia.org The replacement of a peptide bond with a carbamate is a common strategy in the development of peptidomimetics to overcome the poor pharmacokinetic properties of natural peptides, such as low oral bioavailability and rapid metabolic degradation by proteases. wikipedia.org

Key properties of the carbamate functionality include:

Chemical and Proteolytic Stability: Carbamates are generally more stable against chemical and enzymatic hydrolysis compared to esters and many amide bonds, conferring metabolic stability to peptide-like drugs. wikipedia.org

Membrane Permeability: The carbamate motif can increase a molecule's ability to permeate cell membranes. wikipedia.org

Conformational Restriction: Delocalization of the non-bonded electrons on the nitrogen atom imposes a degree of conformational rigidity, which can be advantageous for receptor binding.

Hydrogen Bonding: Like a peptide bond, the carbamate functionality can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), allowing it to mimic key interactions of a native peptide ligand. wikipedia.org

Strategies for Enhancing Pharmacokinetic Properties through Bioisosterism

Bioisosterism is a powerful tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. By making strategic bioisosteric replacements, medicinal chemists can address pharmacokinetic challenges without losing desired pharmacological activity.

Applying this principle to a scaffold like this compound, several strategies can be employed:

Modulating Solubility and Permeability: Replacing non-polar groups with more polar ones, or vice versa, can fine-tune the hydrophilic-lipophilic balance of a molecule. For the piperidine core, this could involve replacing it with a more rigid or a more polar heterocyclic system to optimize absorption. researchgate.net

Blocking Metabolic Hotspots: If a particular position on the piperidine ring is susceptible to metabolic attack (e.g., oxidation by cytochrome P450 enzymes), a classic bioisosteric replacement can be made. For example, replacing a metabolically labile hydrogen atom with fluorine can block that site of metabolism, potentially increasing the drug's half-life.

Improving Bioavailability: The replacement of a functional group that is rapidly metabolized, such as a carboxylic acid, with a more stable bioisostere like a tetrazole ring, can improve oral bioavailability. Similarly, using a carbamate to replace a labile peptide bond enhances stability against first-pass metabolism. wikipedia.org

Controlling Distribution: Modifying a compound to be more polar, for instance by incorporating hydrogen bond donors and acceptors, can limit its ability to cross the blood-brain barrier. This is a key strategy for developing peripherally acting drugs to avoid CNS side effects, as seen in the development of second-generation CB1 antagonists. researchgate.net

Prodrug Strategies and Approaches to Improve Metabolic Stability in Piperidine-Based Compounds

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to serve as a versatile linker and pharmacophore. However, its susceptibility to metabolic degradation presents a significant challenge in drug development. The primary metabolic pathways for piperidine-containing compounds involve oxidation by cytochrome P450 (CYP) enzymes. nih.govnih.govacs.org Common metabolic fates include N-dealkylation, ring α-oxidation to form lactams, and oxidation at other positions on the ring, which can lead to rapid clearance and reduced bioavailability. nih.govresearchgate.net To overcome these liabilities, medicinal chemists employ various strategies to enhance metabolic stability and utilize prodrug approaches to optimize pharmacokinetic profiles.

Approaches to Improve Metabolic Stability

Improving the metabolic stability of piperidine-based compounds like this compound is crucial for developing viable drug candidates. Key strategies involve subtle chemical modifications designed to block or slow down enzymatic degradation without negatively impacting the compound's desired biological activity.

Deuteration